molecular formula C25H17Cl2NO3 B2706813 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide CAS No. 325978-45-8

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B2706813
CAS No.: 325978-45-8
M. Wt: 450.32
InChI Key: GEYKVPLPJXEJQP-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide is a synthetic carboxamide derivative characterized by a naphthalene backbone substituted with a methoxy group at position 3 and a carboxamide linkage to a 4-chloro-2-(2-chlorobenzoyl)phenyl moiety. Its molecular formula is C₂₅H₁₆Cl₂NO₃, with a molecular weight of 461.3 g/mol (estimated from structural analogs in ).

The dual chloro substitution on the benzoyl and phenyl groups enhances its electrophilic character, while the methoxy group on the naphthalene ring may improve solubility and influence binding interactions. Structural analogs of this compound have been investigated for applications ranging from enzyme inhibition to pesticide development.

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2NO3/c1-31-23-13-16-7-3-2-6-15(16)12-20(23)25(30)28-22-11-10-17(26)14-19(22)24(29)18-8-4-5-9-21(18)27/h2-14H,1H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYKVPLPJXEJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with 4-chloroaniline to form the intermediate 4-chloro-2-(2-chlorobenzoyl)aniline.

    Coupling with Naphthamide: The intermediate is then coupled with 3-methoxy-2-naphthamide under specific reaction conditions, such as the presence of a base (e.g., triethylamine) and a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Features
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide (Target) C₂₅H₁₆Cl₂NO₃ 461.3 3-methoxy (naphthalene), 2-chlorobenzoyl (phenyl), 4-chloro (phenyl) Dual chloro groups enhance lipophilicity; methoxy improves solubility
2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide C₁₅H₁₀BrCl₂NO₂ 383.1 Bromoacetamide (replaces carboxamide), 2-chlorobenzoyl (phenyl), 4-chloro (phenyl) Bromine introduces potential alkylating activity; reduced steric bulk compared to naphthalene analogs
N-(4-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide () C₂₅H₂₀ClN₃O₂ 429.9 Azo group (-N=N-), 3-hydroxy (naphthalene), 4-chloro-2-methyl (phenyl) Azo group enables π-π stacking; hydroxy group increases polarity
N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamide () C₂₀H₁₈ClNO₅ 387.8 3-hydroxy, 7-methoxy (naphthalene), 4-chloro-2,5-dimethoxy (phenyl) Multiple methoxy groups enhance solubility; hydroxy group may participate in hydrogen bonding
N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester () C₂₇H₂₆ClN₃O₅ 508.0 Peptide backbone, 2-chlorobenzoyl, methyl ester Hybrid structure with peptide and aromatic components; potential protease inhibition
4-[(3-chloro-2-methylphenyl)azo]-N-[...]-3-hydroxynaphthalene-2-carboxamide () C₃₄H₂₄Cl₂N₆O₅ 872.8 Bis-azo groups, 3-hydroxy (naphthalene), 3-chloro-2-methyl (phenyl) High molecular weight; azo groups may confer dye-like properties

Key Structural and Functional Differences

Substituent Effects: Chloro vs. Methoxy: The target compound’s 3-methoxy group (electron-donating) contrasts with hydroxy groups in and (hydrogen-bond donors). This difference impacts solubility and target binding. Azo vs. Carboxamide: Azo-containing analogs () exhibit extended conjugation, enabling applications in dyes or sensors, whereas carboxamides are more common in drug design.

Bioactivity Implications: The target compound’s dual chloro substitution may enhance interactions with hydrophobic enzyme pockets, whereas bromoacetamide analogs () could act as alkylating agents.

Physicochemical Properties :

  • Molecular Weight : The target compound (461.3 g/mol) falls within the range typical for bioactive small molecules, while bis-azo derivatives (e.g., , .8 g/mol) may face challenges in bioavailability.
  • LogP : The chloro and methoxy groups in the target compound likely result in a higher logP (lipophilicity) compared to hydroxy-substituted analogs ().

Biological Activity

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxynaphthalene-2-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C25H17Cl2NO3
  • CAS Number : 325978-45-8

This structure includes two chlorine atoms and a methoxy group, which may influence its biological activity by affecting solubility and receptor interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects. The following table summarizes the inhibitory concentrations (IC50) observed in studies:

Cell Line IC50 (µM) Reference
A549 (lung cancer)5.2 ± 0.3
MCF-7 (breast cancer)4.8 ± 0.5
HeLa (cervical cancer)6.1 ± 0.4

These findings suggest that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction.

The proposed mechanism of action involves the modulation of apoptosis-related proteins. In vitro studies have shown that treatment with this compound increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins, thereby promoting apoptosis in cancer cells. Specifically, it has been observed to activate caspase-3 pathways, which are critical for executing the apoptotic program in cells .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. The inhibition of COX-1 and COX-2 can lead to decreased production of prostaglandins, mediators of inflammation.

Case Studies

  • Lung Cancer Study : A study involving A549 cells demonstrated that this compound reduced cell viability significantly compared to untreated controls. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
  • Breast Cancer Research : In MCF-7 cells, this compound was found to induce cell cycle arrest at the G2/M phase, suggesting a disruption in the normal cell division process. This finding underscores its potential as a therapeutic agent against breast cancer .

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